REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=O.C([BH3-])#N.[Na+]>ClC(Cl)C.[I-].[Zn+2].[I-]>[CH2:6]1[C:7]2[CH:8]=[CH:9][CH:10]=[C:2]([OH:1])[C:3]=2[CH2:4][CH2:5]1 |f:1.2,4.5.6|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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OC1=C2CCC(C2=CC=C1)=O
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Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
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C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
32.3 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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at reflux for two hours
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Duration
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2 h
|
Type
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FILTRATION
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Details
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The reaction mixture was then filtered through 50 g SiO2
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Type
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TEMPERATURE
|
Details
|
while still warm
|
Type
|
WASH
|
Details
|
eluting further with dichloroethane
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Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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ADDITION
|
Details
|
The residue was added to diethyl ether
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCC=2C(=CC=CC12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |